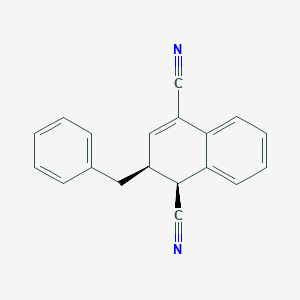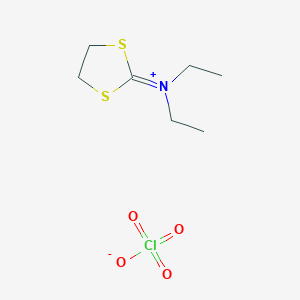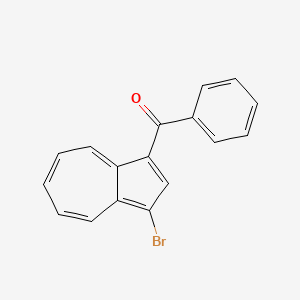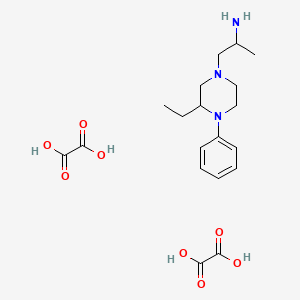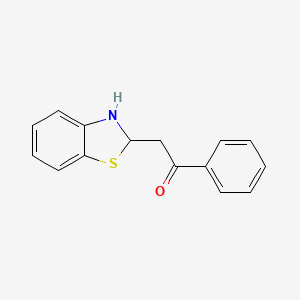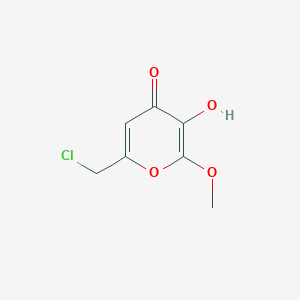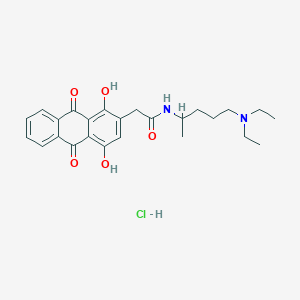
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol is a chiral alcohol with a unique structure that includes a cyclohexane ring substituted with a tert-butyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the Mitsunobu inversion of sterically hindered alcohols. For example, (1R,2S,5R)-(-)-menthol can be converted to its corresponding nitrobenzoate ester using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran at low temperatures . The reaction mixture is then purified through flash chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce various esters or halides.
Wissenschaftliche Forschungsanwendungen
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of flavors, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,5R)-(-)-Menthol: A closely related compound with similar structural features and applications.
(1S,2R,5S)-(+)-Menthol: Another stereoisomer of menthol with distinct properties.
Neomenthol: A stereoisomer with different spatial arrangement of substituents.
Uniqueness
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol is unique due to its specific stereochemistry and the presence of a tert-butyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in asymmetric synthesis and chiral resolution processes .
Eigenschaften
CAS-Nummer |
75419-02-2 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(1R,2S,5R)-2-tert-butyl-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
OLSGPMSPGKZAEI-OPRDCNLKSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)C |
Kanonische SMILES |
CC1CCC(C(C1)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


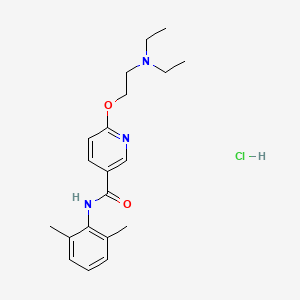
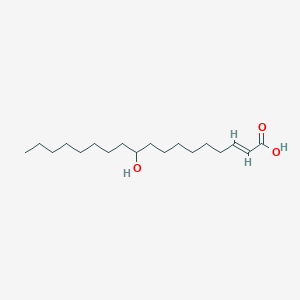



![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)

